molecular formula C8H14N2O6S B7771583 2-(2,4-Diaminophenoxy)ethanol sulfate CAS No. 80997-82-6

2-(2,4-Diaminophenoxy)ethanol sulfate

Cat. No.: B7771583
CAS No.: 80997-82-6
M. Wt: 266.27 g/mol
InChI Key: UUHBEKCQQLDQNG-UHFFFAOYSA-N
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Description

2-(2,4-Diaminophenoxy)ethanol sulfate is an organic compound with the molecular formula C8H14N2O6S. It is a white crystalline solid that is soluble in water and ethanol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

2-(2,4-Diaminophenoxy)ethanol sulfate can be synthesized through the reaction of aniline and ethylene oxide . The reaction involves mixing aniline and ethylene oxide in a 1:1 ratio under suitable temperature conditions. The reaction mixture is then stirred, and the product is extracted using an appropriate solvent. The final product is obtained through crystallization, filtration, and drying .

Chemical Reactions Analysis

2-(2,4-Diaminophenoxy)ethanol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-(2,4-Diaminophenoxy)ethanol sulfate involves its interaction with molecular targets and pathways within cells. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

2-(2,4-Diaminophenoxy)ethanol sulfate can be compared with other similar compounds, such as 2,4-diaminophenoxyethanol dihydrochloride. While both compounds share similar chemical structures, their properties and applications may differ. For instance, the sulfate form is more soluble in water and has different industrial applications compared to the dihydrochloride form .

Similar compounds include:

Properties

IUPAC Name

2-(2,4-diaminophenoxy)ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.H2O4S/c9-6-1-2-8(7(10)5-6)12-4-3-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBEKCQQLDQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892454
Record name Ethanol, 2-​(2,​4-​diaminophenoxy)​-​, sulfate (1:1)
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Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70643-20-8, 80997-82-6
Record name 1,3-Diamino-4-(2-hydroxyethoxy)benzene sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70643-20-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-​(2,​4-​diaminophenoxy)​-​, sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(2-hydroxyethoxy)-1,3-phenylene]diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.900
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Record name 4-(2-HYDROXYETHOXY)-1,3-PHENYLENEDIAMINE SULFATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINOPHENOXYETHANOL SULFATE
Source FDA Global Substance Registration System (GSRS)
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